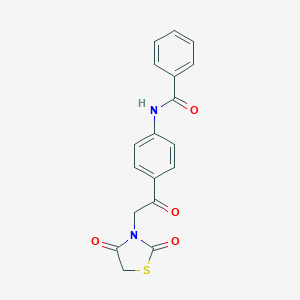

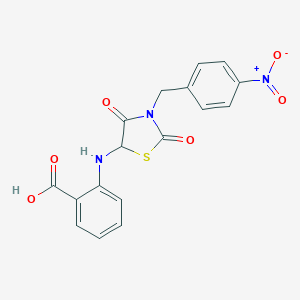

![molecular formula C17H16N2O3S B353082 N-[2-(メチルスルファニル)フェニル]-3-(2-オキソ-1,3-ベンゾオキサゾール-3(2H)-イル)プロパンアミド CAS No. 851989-20-3](/img/structure/B353082.png)

N-[2-(メチルスルファニル)フェニル]-3-(2-オキソ-1,3-ベンゾオキサゾール-3(2H)-イル)プロパンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide” is a chemical compound. Unfortunately, there’s not much specific information available about this compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . Unfortunately, the specific molecular structure analysis for “N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide” is not available in the resources.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, molecular weight, and toxicity . Unfortunately, the specific physical and chemical properties for “N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide” are not available in the resources.作用機序

N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a selective GPR119 agonist that binds to the receptor and activates downstream signaling pathways. Activation of GPR119 leads to increased intracellular cAMP levels, which in turn activates protein kinase A and leads to the phosphorylation of key proteins involved in insulin secretion. N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has also been shown to activate the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in glucose uptake and metabolism.

Biochemical and Physiological Effects:

N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to improve glucose tolerance and increase insulin secretion in preclinical studies. In addition, N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to increase GLP-1 secretion, which further enhances insulin secretion and improves glucose homeostasis. N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has also been shown to increase adiponectin levels, which may have beneficial effects on lipid metabolism and insulin sensitivity.

実験室実験の利点と制限

One of the advantages of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is its selectivity for GPR119, which minimizes off-target effects. N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has also been shown to have good oral bioavailability and a favorable pharmacokinetic profile. However, one limitation of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is its short half-life, which may limit its therapeutic potential. In addition, further studies are needed to determine the optimal dosing and duration of treatment for N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide.

将来の方向性

There are several future directions for the development of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. One potential application is in combination therapy with existing antidiabetic drugs, such as metformin or GLP-1 receptor agonists. Another direction is the development of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide analogs with improved pharmacokinetic properties and longer half-lives. In addition, further studies are needed to determine the long-term safety and efficacy of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in humans.

合成法

N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide was first synthesized by a team of researchers at Metabasis Therapeutics Inc. The synthesis method involves the reaction of 2-bromo-4-methylthiophenol with 2-amino-3-bromo-1,4-benzoxazin-5(2H)-one to form 2-(methylsulfanyl)-N-(2-bromo-4-methylphenyl)benzamide. This intermediate is then reacted with 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid to form N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide.

科学的研究の応用

光レドックス触媒

光レドックス触媒は、光を使用して化学反応を駆動します。研究者は、この化合物をカスケード環化反応における光レドックス触媒として使用することを検討してきました。 具体的には、ベンゾチオフェンとベンゾセレノフェンの合成に使用されており、これらは多様な用途を持つ貴重なヘテロ環式化合物です。 .

抗菌活性

化合物の構造は、潜在的な抗菌活性を示唆しています。研究者は、2-アザ-3-イソプロピル-1-[4-(フェニルスルホニル)フェニル]-1,4-ブタンジオンなどの関連誘導体を合成しました。この誘導体は、グラム陽性菌とグラム陰性菌の両方に対して有望な抗菌活性を示しました。 特に、エンテロコッカス・フェシウムバイオフィルムの増殖を効果的に阻害しました。 .

Safety and Hazards

特性

IUPAC Name |

N-(2-methylsulfanylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-23-15-9-5-2-6-12(15)18-16(20)10-11-19-13-7-3-4-8-14(13)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHXKTKUNNWFDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49724557 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

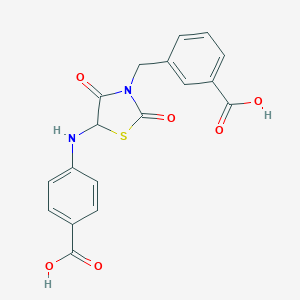

![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)

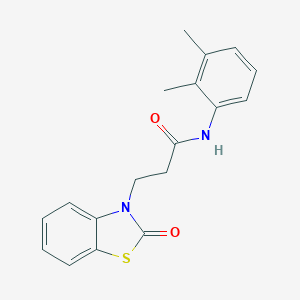

![3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353001.png)

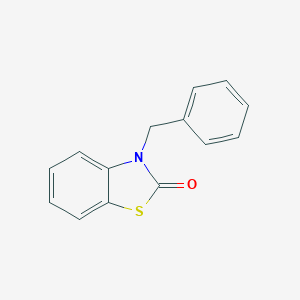

![3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353005.png)

![3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353008.png)

![3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353009.png)

![3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353011.png)

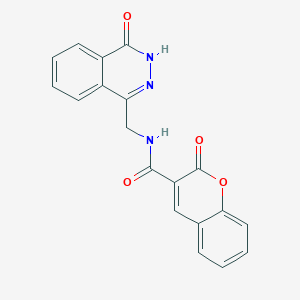

![2-{[3-(3-Carboxybenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B353016.png)

![3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353021.png)